molecular formula C19H19N3O5S B2391128 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886916-92-3

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2391128
CAS No.: 886916-92-3
M. Wt: 401.44
InChI Key: MLFPWVWTWOFNLC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(4-methylsulfanylphenyl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the desired benzamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The methoxy groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and oxadiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to the presence of the oxadiazole ring and the methylsulfanyl group. These functional groups confer distinct chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-5-7-13(28-4)8-6-11/h5-10H,1-4H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFPWVWTWOFNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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